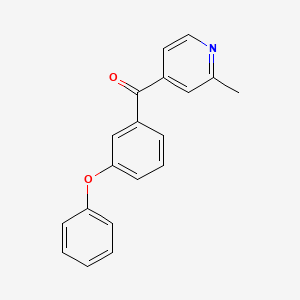

2-Methyl-4-(3-phenoxybenzoyl)pyridine

Descripción general

Descripción

“2-Methyl-4-(3-phenoxybenzoyl)pyridine” is a heterocyclic compound . It has a molecular weight of 289.33 and its IUPAC name is (4-methyl-2-pyridinyl)(4-phenoxyphenyl)methanone .

Synthesis Analysis

There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C19H15NO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 289.33 . More detailed properties are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Polyimides

A study described the synthesis of a novel pyridine-containing aromatic dianhydride monomer, derived from a similar structure to 2-Methyl-4-(3-phenoxybenzoyl)pyridine. This research led to the creation of new polyimides with pyridine moieties in their main chain, displaying good thermal stability and outstanding mechanical properties (Wang et al., 2006).

Corrosion Inhibition on Copper

Another study explored the corrosion inhibition effect of aryl pyrazolo pyridine derivatives, including compounds structurally related to this compound, on copper in hydrochloric acid. This research indicates significant potential in using these compounds as corrosion inhibitors (Sudheer & Quraishi, 2015).

Synthesis of Schiff Bases for Corrosion Inhibition

Further research involved the synthesis of Schiff bases, including structures similar to this compound, for use as corrosion inhibitors on carbon steel in hydrochloric acid. These compounds showed promising results as mixed (cathodic/anodic) inhibitors (Hegazy et al., 2012).

Iron(III) Complexes as Functional Models for Enzymes

A study on iron(III) complexes of monophenolate ligands, related to the chemical structure , demonstrated their potential as structural and functional models for catechol dioxygenase enzymes. These complexes provided insights into substrate activation mechanisms (Velusamy et al., 2004).

Phosphine-Catalyzed Annulation

Research on the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process, involving compounds similar to this compound, resulted in the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).

Propiedades

IUPAC Name |

(2-methylpyridin-4-yl)-(3-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c1-14-12-16(10-11-20-14)19(21)15-6-5-9-18(13-15)22-17-7-3-2-4-8-17/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCMCHJEXFJEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1421678.png)

![4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421683.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one](/img/structure/B1421685.png)